molecular formula C6H4Cl2Mg B1617548 Chloro(p-chlorophenyl)magnesium CAS No. 51833-36-4

Chloro(p-chlorophenyl)magnesium

Cat. No. B1617548
CAS RN: 51833-36-4
M. Wt: 171.3 g/mol
InChI Key: VNIRGXXIOAQKRW-UHFFFAOYSA-M
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Description

Chloro(p-chlorophenyl)magnesium is a Grignard reagent . It is used in greener solvent, 2-methyltetrahydrofuran (2-MeTHF) . It is also used to synthesize 2,3-Di (o -chlorophenyl)buta-1,3-dienes .


Synthesis Analysis

The synthesis of Chloro(p-chlorophenyl)magnesium involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . The compound 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) has been characterized by FT-IR, ¹H-NMR, ¹³C-NMR, ¹H-¹H NOESY spectroscopy and single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular formula of Chloro(p-chlorophenyl)magnesium is C6H4Cl2Mg . Its molecular weight is 171.30 g/mol . The InChIKey of the compound is VNIRGXXIOAQKRW-UHFFFAOYSA-M .


Chemical Reactions Analysis

Chloro(p-chlorophenyl)magnesium is involved in the synthesis of ketamine . The reaction involves the oxidation of the synthesized alkene by potassium permanganate to give the corresponding hydroxy ketone intermediate .


Physical And Chemical Properties Analysis

The molecular weight of Chloro(p-chlorophenyl)magnesium is 171.30 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The exact mass of the compound is 169.9540472 g/mol .

Scientific Research Applications

Environmental Science and Pollution Research

  • Field : Environmental Science
  • Application : Chlorobenzenes, a class of monocyclic aromatic compounds, are formed by substituting hydrogen atoms on the benzene ring with chlorine atoms . They are widely used as intermediates and organic solvents in various industries, e.g., dyeing, pharmaceuticals, pesticide, textile, leather, and electronic industries .
  • Method : The environmental behavior and remediation techniques of chlorobenzenes pollution in soil and groundwater (CBsPSG) have been studied . Microbial degradation dominates the migration of chlorobenzenes in the soil–sediment–water–gas system .
  • Results : The study provides a powerful insight into CBsPSG, enabling to quickly identify the hotspot and direction of future studies .

Grignard Reagents

  • Field : Organic Chemistry
  • Application : 3-Chlorophenylmagnesium bromide is a Grignard reagent that can be used to synthesize 2,3-Di (o-chlorophenyl)buta-1,3-dienes .
  • Method : The synthesis involves reacting with 1,4-dimethoxy 2-butyne in the presence of a copper (I) salt .
  • Results : The reaction results in the formation of 2,3-Di (o-chlorophenyl)buta-1,3-dienes .

Synthesis of Ketamine

  • Field : Pharmaceutical Chemistry
  • Application : Chloro(p-chlorophenyl)magnesium is used in the synthesis of ketamine , a medication primarily used for starting and maintaining anesthesia .
  • Method : The synthesis involves a five-step protocol. Initially, cyclohexanone is made to react with 2-chlorophenyl magnesium bromide. This is followed by dehydration with an acidic ionic liquid. The resulting alkene is then oxidized to give a corresponding hydroxy ketone intermediate. The imination of this intermediate and the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .
  • Results : The procedure eliminates the need to use toxic bromine, which is used in most of the reported procedures for the synthesis of ketamine. It also boasts high reaction yields and uses commercially available and safe materials .

Regulatory and Safety Applications

  • Field : Regulatory Science
  • Application : Chloro(p-chlorophenyl)magnesium is subject to various regulations due to its potential health and environmental hazards .
  • Method : The substance is monitored and regulated by various agencies, and its use is subject to specific rules and restrictions .
  • Results : The regulatory context and obligations associated with this substance help ensure its safe and responsible use .

Synthesis of 4,4’-Dichlorobenzhydrol

  • Field : Organic Chemistry
  • Application : Chloro(p-chlorophenyl)magnesium is used in the synthesis of 4,4’-Dichlorobenzhydrol , a chemical intermediate used in various organic reactions .
  • Method : The synthesis involves reacting 4-Chlorophenylmagnesium bromide with a suitable electrophile, such as a carbonyl compound .
  • Results : The reaction results in the formation of 4,4’-Dichlorobenzhydrol .

Regulatory and Safety Applications

  • Field : Regulatory Science
  • Application : Chloro(p-chlorophenyl)magnesium is subject to various regulations due to its potential health and environmental hazards .
  • Method : The substance is monitored and regulated by various agencies, and its use is subject to specific rules and restrictions .
  • Results : The regulatory context and obligations associated with this substance help ensure its safe and responsible use .

Safety And Hazards

Chloro(p-chlorophenyl)magnesium is an extremely flammable liquid and vapor . It may form explosive peroxides and reacts violently with water . Repeated exposure may cause skin dryness or cracking .

properties

IUPAC Name

magnesium;chlorobenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIRGXXIOAQKRW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)Cl.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304529
Record name Chloro(4-chlorophenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(p-chlorophenyl)magnesium

CAS RN

51833-36-4
Record name Chloro(p-chlorophenyl)magnesium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro(4-chlorophenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(p-chlorophenyl)magnesium
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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